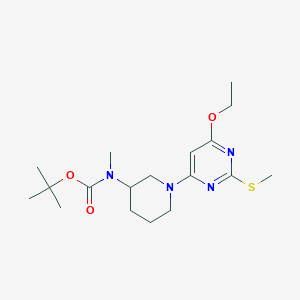

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

Description

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate is a pyrimidine-derived compound featuring a piperidine ring substituted at position 3 with a methylcarbamate group (tert-butyl-protected) and a pyrimidine ring at position 3. The pyrimidine core is substituted with an ethoxy group at position 6 and a methylthio group at position 4. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or protease-targeting agents. Its structure enables versatility in further functionalization, such as deprotection of the tert-butyl group or substitution of the methylthio moiety .

Properties

IUPAC Name |

tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O3S/c1-7-24-15-11-14(19-16(20-15)26-6)22-10-8-9-13(12-22)21(5)17(23)25-18(2,3)4/h11,13H,7-10,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCRDNOPHHCBLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Reaction Conditions: : The synthesis typically involves using solvents like ethanol or methanol, with catalysts such as palladium or platinum in a hydrogenation reaction to ensure proper attachment of functional groups.

Industrial Production Methods

Scale-Up Processes: : In an industrial setting, the synthesis involves large-scale reactors with precise control over temperature and pressure conditions to optimize yield and purity.

Purification: : Post-synthesis, the compound is usually purified through techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions can be conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Various substitution reactions, especially nucleophilic substitution, can be carried out using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Catalysts: : Palladium, platinum, and other metal catalysts in hydrogenation reactions.

Solvents: : Ethanol, methanol, and other polar solvents.

Major Products

The major products of these reactions depend on the specific pathways chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction might lead to corresponding alcohols or amines.

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis.

Valuable for studying reaction mechanisms due to its complex structure.

Biology

Potential application in developing biochemical assays due to its reactive nature.

Medicine

Investigated for potential therapeutic properties, including as a precursor for drug development.

May possess biological activity that warrants further pharmacological studies.

Industry

Useful in manufacturing advanced materials.

Applied in the creation of specialty chemicals due to its unique combination of functional groups.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, possibly involving binding to nucleophilic sites on biomolecules.

In biochemical pathways, it may act as an inhibitor or activator of certain enzymes, depending on its structural analogs and the functional groups present.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyrimidine derivatives, differing in substituents on the pyrimidine ring, piperidine moiety, or carbamate group. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Molecular formulas and weights are estimated based on structural analysis where explicit data were unavailable in evidence.

Key Findings:

Substituent Effects on Pyrimidine Ring: 6-Ethoxy vs. 2-Methylthio vs. 2-Chloro/Iodo: Methylthio groups are less electrophilic than halogens, reducing reactivity in nucleophilic substitution but improving stability under physiological conditions .

Piperidine and Carbamate Modifications:

- Methylation of the carbamate nitrogen (e.g., methylcarbamate vs. unmethylated carbamate) sterically shields the amine, delaying premature deprotection in synthetic workflows .

- Piperidine substitution at position 3 influences conformational flexibility, affecting binding to biological targets like enzymes or receptors .

Fluoro/Hydroxy (C11H16FN3O3): Enhances polarity and solubility, making it suitable for aqueous-phase reactions .

Research and Application Insights

- Synthetic Utility: The target compound’s methylthio group serves as a leaving group in palladium-catalyzed cross-coupling reactions, enabling diversification of the pyrimidine core (e.g., Suzuki-Miyaura couplings) .

- Biological Relevance: Analogues with ethoxy/methoxy groups are explored in antiviral and anticancer agents due to their ability to mimic nucleobase interactions .

- Comparative Stability: Methoxy-substituted derivatives exhibit longer half-lives in metabolic studies compared to ethoxy variants, as observed in rodent liver microsome assays .

Biological Activity

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate , also known by its CAS number 1353958-12-9, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula for this compound is with a molecular weight of 382.52 g/mol. The compound features a piperidine ring linked to a pyrimidine moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1353958-12-9 |

| Molecular Formula | C₁₈H₃₀N₄O₃S |

| Molecular Weight | 382.52 g/mol |

| Purity | ≥95% |

| Storage Conditions | Sealed in dry, 2-8°C |

Research indicates that compounds containing pyrimidine and piperidine structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms of action for tert-butyl carbamate derivatives typically involve:

- Inhibition of Enzymatic Activity: Many derivatives act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation.

- Interference with Cell Signaling Pathways: Compounds may disrupt signaling pathways involved in cell growth and apoptosis.

- Modulation of Immune Responses: Some studies suggest that these compounds can enhance immune responses against tumors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar carbamate compounds against various pathogens:

- Minimum Inhibitory Concentration (MIC): Research shows that certain derivatives exhibit MIC values as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

Anticancer Properties

In vitro studies have demonstrated that tert-butyl carbamate derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown:

- Induction of Apoptosis: Enhanced caspase activity in breast cancer cells at concentrations as low as 1 μM .

Case Studies

- Study on Anticancer Efficacy:

- Antimicrobial Screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.